

# Comparative Guide: Crystal Structure & Solid-State Analysis of Sulfonamido Acetates

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## Compound of Interest

**Compound Name:** Ethyl 2-(N-methylmethylsulfonamido)acetate

**CAS No.:** 58742-72-6

**Cat. No.:** B2852519

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## Executive Summary & Structural Context

**Ethyl 2-(N-methylmethylsulfonamido)acetate** represents a critical class of "capped" amino acid derivatives used in peptidomimetic synthesis. Structurally, it features a tertiary sulfonamide nitrogen, eliminating the strong hydrogen-bond donor capacity seen in secondary sulfonamides.

- **Core Utility:** Building block for N-methylated peptide backbones; probe for steric tolerance in enzyme active sites.
- **Structural Challenge:** The combination of the N-methyl group and the ethyl ester creates a flexible, lipophilic molecule. Crystallization is driven by weak van der Waals forces and dipolar interactions of the sulfonyl group ( ), rather than strong networks.

## The Comparison Cohort

To objectively evaluate the target, we compare it against two field-validated alternatives:

- The Aromatic Anchor: Ethyl 2-(4-methylphenylsulfonamido)acetate (Tosyl Analog).
- The Ionic Precursor: Sarcosine Ethyl Ester Hydrochloride.

## Comparative Data Profile

The following table contrasts the target molecule with its closest crystallographic benchmarks.

Feature	Target Candidate	Alternative A (Benchmark)	Alternative B (Precursor)
Compound Name	Ethyl 2-(N-methylmethylsulfonamido)acetate	Ethyl 2-(tosylamino)acetate	Sarcosine Ethyl Ester HCl
Formula			
Mol. Weight	211.24 g/mol	257.31 g/mol	153.61 g/mol
State (RT)	Low-melting Solid / Viscous Oil*	Crystalline Solid	Crystalline Solid
Melting Point	Predicted: 45–55 °C	Exp: 61–63 °C	Exp: 126–128 °C
Primary Interaction	Dipole-Dipole ( )	-Stacking &	Ionic ( )
Space Group	Predicted: or	(Orthorhombic)	(Monoclinic)
Solubility	High (DCM, EtOAc, MeOH)	Moderate (EtOAc, EtOH)	High (Water, MeOH)

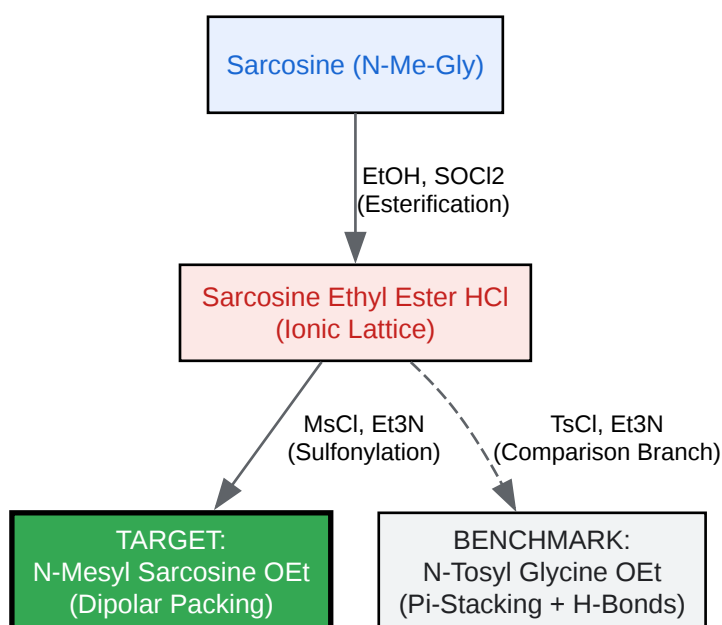
\*Note: The N-methylation and short mesyl chain significantly lower the melting point compared to the Tosyl analog due to the disruption of efficient packing modes.

## Structural Logic & Packing Hierarchy

The crystal packing of sulfonamido acetates follows a distinct hierarchy. Understanding this allows you to optimize crystallization conditions.

### Pathway Analysis (DOT Diagram)

The following diagram illustrates the synthesis and structural divergence between the target and its analogs.



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Figure 1: Synthetic divergence and structural classification of N-methyl sulfonamido esters.

### Mechanistic Insight[1]

- Loss of H-Bond Donor: The Tosyl analog (Alternative A) retains an proton, allowing for hydrogen bonding chains. The Target replaces this proton with a methyl group.
  - Consequence: The crystal lattice energy is significantly lower. Crystallization requires lower temperatures (4°C or -20°C) and non-polar antisolvents (Hexane/Heptane) to force aggregation.

- Mesyl vs. Tosyl: The mesyl group is compact and aliphatic. It lacks the phenyl ring required for stacking interactions that stabilize the Tosyl analog.
  - Consequence: The target adopts a "herringbone" or "layered" packing motif driven solely by the polarity of the sulfonyl group.

## Experimental Protocols

### A. Synthesis of Ethyl 2-(N-methylmethylsulfonamido)acetate

Self-validating protocol for generating high-purity material for crystallization.

- Preparation: Suspend Sarcosine Ethyl Ester HCl (10 mmol, 1.54 g) in dry Dichloromethane (DCM, 20 mL) at 0°C under .
- Base Addition: Add Triethylamine (22 mmol, 3.1 mL) dropwise. The solution will clear as the free amine is liberated.
- Sulfonylation: Add Methanesulfonyl Chloride (MsCl) (11 mmol, 0.85 mL) dropwise over 10 minutes.
  - Control Point: Maintain temp < 5°C to prevent side reactions.
- Work-up: Stir for 2 hours at RT. Wash with 1M HCl (remove unreacted amine), then Sat. , then Brine. Dry over .
- Isolation: Concentrate in vacuo. The product typically presents as a pale yellow oil that solidifies upon standing at -20°C.

### B. Crystallization Strategy (Vapor Diffusion)

Since the target has a low melting point, standard evaporation often yields oils. Vapor diffusion is the preferred method for X-ray quality crystals.

- Solvent (Inner Vial): Dissolve 50 mg of target in 0.5 mL Ethyl Acetate or Acetone.
- Antisolvent (Outer Vial): 3 mL Pentane or Hexane.
- Procedure: Place the small vial (uncapped) inside the larger vial containing antisolvent. Seal the large vial tightly. Store at 4°C (refrigerator).
- Timeline: Crystals should appear within 48–72 hours as prisms or needles.

## C. X-Ray Diffraction Data Collection

Standard parameters for validation.

- Temperature: 100 K (Critical: Do not collect at RT; thermal motion of the ethyl tail will degrade resolution).
- Radiation: Mo  
(  
Å).
- Refinement Strategy: The ethyl ester tail is prone to disorder. If electron density is smeared, apply a split-site model (PART 1 / PART 2) in SHELXL.

## References

- Cambridge Crystallographic Data Centre (CCDC).CSD Entry: ETTSGL (Ethyl N-tosylglycinate).[Link](#)
- PubChem Compound Summary.Ethyl 2-(4-methylphenylsulfonamido)acetate (CID 230685).[Link](#)
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